Hexaphenyldisiloxane: A Comprehensive Technical Guide
Hexaphenyldisiloxane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of hexaphenyldisiloxane, with a particular focus on its relevance in pharmaceutical sciences and materials research.
Core Chemical and Physical Properties
Hexaphenyldisiloxane is a white to off-white crystalline solid organosilicon compound.[1] Its structure, featuring a flexible siloxane bond (Si-O-Si) flanked by six bulky phenyl groups, imparts exceptional thermal stability and unique dielectric properties.[1] This combination of characteristics makes it a valuable material in a range of high-performance applications.
Quantitative Physicochemical Data
The key physical and chemical properties of hexaphenyldisiloxane are summarized in the table below for easy reference and comparison.
| Property | Value | Unit | Source |
| Identifiers | |||
| CAS Number | 1829-40-9 | - | [1][2][3][4] |
| EC Number | 217-381-6 | - | [3][5] |
| PubChem CID | 74587 | - | [1][6] |
| Molecular Properties | |||
| Molecular Formula | C₃₆H₃₀OSi₂ | - | [1][3][4][6] |
| Molecular Weight | 534.79 - 534.81 | g/mol | [1][3][4][6] |
| Physical Properties | |||
| Melting Point | ~225 - 230 | °C | [1][2][3][5] |
| Boiling Point | 494 | °C | [2][5] |
| Density | 0.8445 - 1.2 | g/cm³ | [2][5] |
| Refractive Index | 1.680 | - | [2][5] |
| Flash Point | >200 | °C | [2][5] |
| Solubility & Partitioning | |||
| LogP (Octanol/Water Partition Coefficient) | 4.337 - 13.47 | - | [5][7] |
| Log₁₀ of Water Solubility | -28.57 | mol/L | [7] |
| Thermodynamic Properties | |||
| Solid Phase Heat Capacity (Cp,solid) | 681.00 | J/mol·K | [7] |
| Solid Phase Molar Entropy (S°solid,1 bar) | 754.40 | J/mol·K | [7] |
Synthesis and Analysis: Experimental Protocols
Synthesis of Hexaphenyldisiloxane via Condensation of Triphenylsilanol (B1683266)
A common and effective method for the synthesis of hexaphenyldisiloxane is the base-catalyzed condensation of triphenylsilanol. This reaction involves the elimination of a water molecule from two molecules of triphenylsilanol to form the siloxane bond.
Experimental Protocol:
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Reactants: Triphenylsilanol, a suitable base catalyst (e.g., a small amount of a strong base like sodium hydroxide (B78521) or potassium hydroxide), and a high-boiling point solvent (e.g., toluene (B28343) or xylene) to facilitate the removal of water.
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Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a heating mantle.
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Procedure:
-
Triphenylsilanol is dissolved in the chosen solvent in the round-bottom flask.
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A catalytic amount of the base is added to the solution.
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The mixture is heated to reflux. The water formed during the condensation reaction is azeotropically removed using the Dean-Stark apparatus.
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The reaction is monitored for completion, typically by observing the cessation of water collection.
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Upon completion, the reaction mixture is cooled, and the catalyst is neutralized or removed by washing with water.
-
The organic solvent is removed under reduced pressure.
-
The crude hexaphenyldisiloxane is then purified, usually by recrystallization from a suitable solvent (e.g., a mixture of ethanol (B145695) and benzene), to yield the final product as a crystalline solid.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The purity of synthesized hexaphenyldisiloxane can be effectively determined using reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and a data acquisition system.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for the analysis of non-polar compounds like hexaphenyldisiloxane. The exact ratio can be optimized, for instance, starting with a gradient of increasing acetonitrile concentration.
-
Sample Preparation: A dilute solution of the hexaphenyldisiloxane sample is prepared in a suitable solvent that is miscible with the mobile phase, such as acetonitrile or tetrahydrofuran.
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: UV detection at a wavelength where the phenyl groups show strong absorbance, typically around 254 nm.
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Injection Volume: 10-20 µL.
-
-
Analysis: The retention time and peak purity of the main component are analyzed to determine the identity and purity of the hexaphenyldisiloxane sample.
Applications of Hexaphenyldisiloxane
The unique properties of hexaphenyldisiloxane lend it to a variety of applications across different scientific and industrial fields.
Materials Science and Electronics
With its exceptional thermal stability and excellent dielectric properties, hexaphenyldisiloxane is utilized in the manufacturing of high-performance materials.[1] It serves as a key intermediate in the synthesis of advanced silicone polymers, enhancing their mechanical strength and thermal resistance.[1] These polymers find use in:
-
Electronics: As insulating materials for electronic components, enhancing durability and efficiency.[1]
-
Coatings and Adhesives: To improve durability and resistance to environmental factors.[1]
-
Sealants and Specialty Lubricants: For high-temperature applications.
Chemical Synthesis
Hexaphenyldisiloxane is a useful building block in organic and inorganic synthesis. It has been used as a catalyst in the preparation of pyrite (B73398) (FeS₂) and in the synthesis of cross-linked porous polymers for water treatment applications. It is also a precursor for flame-retardant resin compositions.
Role in Drug Development and Pharmaceutical Sciences
In the pharmaceutical industry, silicones, in general, are valued for their biocompatibility, stability, and non-toxicity.[1] While specific applications of hexaphenyldisiloxane in drug formulations are not extensively documented in publicly available literature, its properties suggest potential roles as a functional excipient. Excipients are inactive ingredients that are crucial for the formulation of a final dosage form, influencing its stability, bioavailability, and manufacturability.
The lipophilic nature of the phenyl groups in hexaphenyldisiloxane could be leveraged in:
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Controlled-Release Drug Delivery Systems: The hydrophobic character of hexaphenyldisiloxane could be utilized to modulate the release of drugs from a formulation matrix. Silicones are known to be used in such systems to allow for the slow release of active pharmaceutical ingredients (APIs).
-
Improving Solubility and Bioavailability: As a carrier or excipient, it could potentially enhance the solubility of poorly water-soluble drugs.
-
Topical Formulations: Its properties could be beneficial in creams and ointments, providing a stable and inert base.
-
Medical Device Coatings: The biocompatibility and stability of related silicone compounds make them suitable for coating medical devices to reduce friction or prevent adhesion.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of hexaphenyldisiloxane from triphenylsilanol.
Caption: Synthesis workflow for hexaphenyldisiloxane.
References
- 1. Chemical Synthesis - Siwin [siwinsilicone.com]
- 2. researchgate.net [researchgate.net]
- 3. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 5. mddionline.com [mddionline.com]
- 6. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
